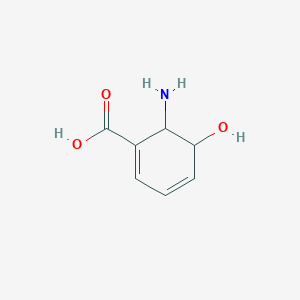
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid
Vue d'ensemble
Description
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of anthranilic acid, featuring a hydroxyl group and a dihydro structure. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid typically involves the reduction of a precursor compound. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This process involves the preparation of engineered bacteria containing carbonyl reductase, followed by the reduction reaction in the presence of glucose dehydrogenase and a hydrogen donor.
Industrial Production Methods
The industrial production of this compound can be scaled up using biocatalytic processes. The use of engineered bacteria and enzymes allows for high substrate concentration, wide substrate universality, and high product yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid exerts its effects involves its interaction with specific enzymes and metabolic pathways. The compound acts as a chiral catalyst in various chemical reactions, influencing the stereochemistry of the products formed . Its molecular targets include enzymes involved in the biosynthesis of aromatic compounds, where it plays a role in the conversion of chorismate to other intermediates .
Comparaison Avec Des Composés Similaires
6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid is similar to other dihydroanthranilic acids, such as:
2,3-Dihydro-3-hydroxyanthranilic acid: This compound shares a similar structure but differs in its stereochemistry.
2,3-Dihydro-3-hydroxyanthranilic acid zwitterion: Another related compound with different ionic properties.
The uniqueness of this compound lies in its specific stereochemistry and its ability to act as a chiral catalyst in various chemical reactions .
Propriétés
IUPAC Name |
6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXTLKLSHACSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633815 | |
| Record name | 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160399-68-8 | |
| Record name | 6-Amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


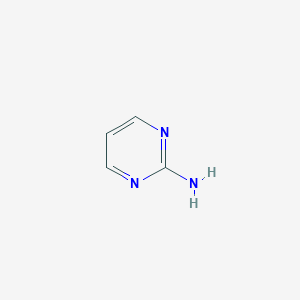
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

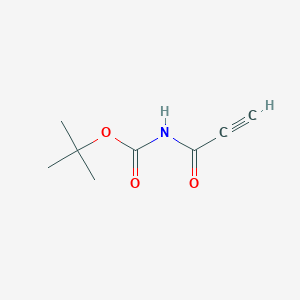
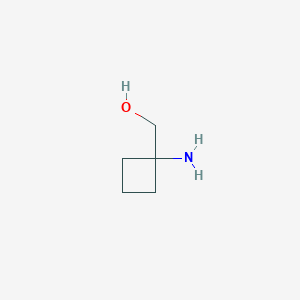
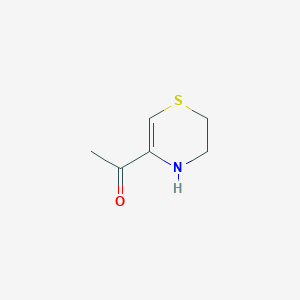
![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
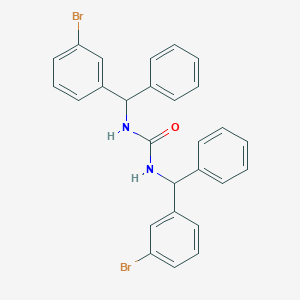

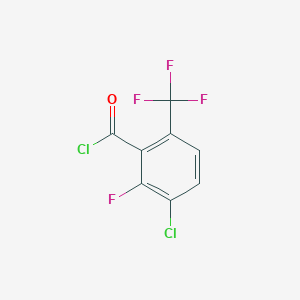


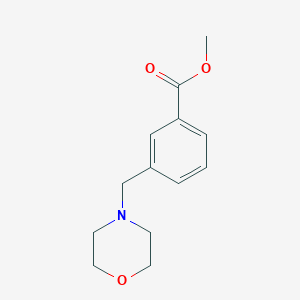
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)
